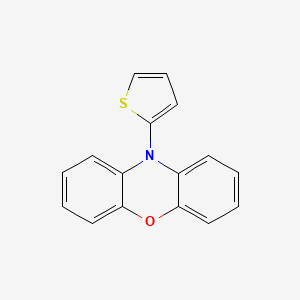

10-(Thiophen-2-yl)-10H-phenoxazine

Descripción

Significance of Heterocyclic Architectures in Functional Molecular Design

Heterocyclic compounds, which incorporate atoms other than carbon within their ring structures, are fundamental building blocks in medicinal chemistry and materials science. ibmmpeptide.commdpi.com These architectures serve as versatile scaffolds that can be chemically modified to fine-tune crucial properties like polarity, lipophilicity, and hydrogen bonding capacity. ibmmpeptide.com In the context of functional materials, heterocyclic units are instrumental in designing molecules with specific electronic and optical characteristics. researchgate.netacs.org The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur allows for the modulation of a molecule's electronic structure, which is essential for applications in organic electronics. acs.orgnih.gov

Overview of Phenoxazine (B87303) as a Core Electron-Donating Scaffold

The phenoxazine moiety is recognized as a potent electron-donating scaffold. nih.govnih.gov This characteristic is attributed to its "butterfly-like" structure and the presence of both a nitrogen and an oxygen atom in its central ring, which can effectively donate electrons. nih.govacs.org This strong electron-donating ability results in a high-lying Highest Occupied Molecular Orbital (HOMO), a desirable property for hole-transporting materials in electronic devices. researchgate.netnih.govfigshare.com

Phenoxazine's chemical structure is similar to that of triphenylamine, a well-known hole-transporting material. nih.gov Consequently, polymers and oligomers containing phenoxazine units are considered promising candidates for conductive and fluorescent materials. nih.gov The utility of phenoxazine derivatives extends to various applications, including as semiconducting materials in thin-film transistors, hole-injection materials in OLEDs, and chromophores in dye-sensitized solar cells (DSSCs). researchgate.netnih.govrsc.org

Rationale for Thiophene (B33073) Conjugation in Phenoxazine Systems

The conjugation of thiophene with phenoxazine is a strategic approach to enhance the performance of organic semiconductor materials. Thiophene is an electron-rich aromatic heterocycle that is widely used in the construction of conjugated polymers for electronic applications. Its incorporation into a molecular structure can improve charge carrier mobility.

By combining the strong electron-donating phenoxazine core with the readily polymerizable and charge-transporting thiophene unit, researchers aim to create materials with superior semiconducting properties. Copolymers of phenoxazine and thiophene have been successfully synthesized and utilized as p-channel semiconductors in organic field-effect transistors (OFETs). researchgate.netfigshare.com These materials exhibit good film-forming properties and have demonstrated hole mobilities suitable for thin-film transistor applications. researchgate.netnih.govfigshare.com

Research Scope and Objectives Pertaining to 10-(Thiophen-2-yl)-10H-phenoxazine

The specific compound, this compound, represents a molecular design that directly links the electron-donating phenoxazine core to an electron-rich thiophene ring. The primary research objective for this molecule is to investigate its potential as a building block for advanced organic electronic materials. By studying its photophysical and electrochemical properties, researchers can assess its suitability for various applications.

Key research goals include:

Synthesis and Characterization: Developing efficient synthetic routes and fully characterizing the compound's structure and fundamental properties.

Electrochemical Analysis: Determining its oxidation potential and HOMO energy level through techniques like cyclic voltammetry to evaluate its hole-injection and transport capabilities. nih.gov

Photophysical Studies: Investigating its absorption and emission spectra to understand its potential for use in light-emitting applications or as a photosensitizer.

Device Fabrication and Testing: Incorporating this compound into prototype electronic devices such as OLEDs or OFETs to evaluate its performance in a practical setting.

The overarching aim is to establish a structure-property relationship that can guide the design of next-generation phenoxazine-thiophene materials with enhanced efficiency, stability, and processability for advanced technological applications.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 2809368-91-8 | hoffmanchemicals.com |

| Melting Point | 110-113 °C | hoffmanchemicals.com |

Table 2: Comparative Properties of Phenoxazine-Based Materials

| Material | HOMO Level (eV) | Application | Reference |

| Phenoxazine-based oligomers | ~4.7 | Organic Electronics | nih.gov |

| Poly(10-hexylphenoxazine-3,7-diyl) | 4.8-4.9 | Organic Field-Effect Transistors | researchgate.netfigshare.com |

| Poly(10-hexylphenoxazine-3,7-diyl-alt-3-hexyl-2,5-thiophene) | 4.8-4.9 | Organic Field-Effect Transistors | researchgate.netfigshare.com |

| IB3 Dye (Phenoxazine-based) | - | Dye-Sensitized Solar Cells | rsc.org |

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H11NOS |

|---|---|

Peso molecular |

265.3 g/mol |

Nombre IUPAC |

10-thiophen-2-ylphenoxazine |

InChI |

InChI=1S/C16H11NOS/c1-3-8-14-12(6-1)17(16-10-5-11-19-16)13-7-2-4-9-15(13)18-14/h1-11H |

Clave InChI |

IDHTXULJZXAEML-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=CS4 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Functionalization of Phenoxazine Systems

Strategic Approaches to N-Arylation and C-C Cross-Coupling in Phenoxazine (B87303) Synthesis

The construction of complex phenoxazine architectures, such as 10-(Thiophen-2-yl)-10H-phenoxazine, relies heavily on powerful cross-coupling reactions. These methods provide efficient pathways to form key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the precise assembly of the target molecule from simpler precursors.

Palladium-Catalyzed C-N Bond Formation for 10-Substituted Phenoxazines

The Buchwald-Hartwig amination stands as a cornerstone for the synthesis of 10-substituted phenoxazines. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-N bond between the nitrogen atom of the phenoxazine core and an aryl halide or triflate. wikipedia.org The reaction's broad utility stems from its tolerance of various functional groups and the development of sophisticated catalyst systems that ensure high yields and selectivity. wikipedia.orgnih.gov

The synthesis of 10-aryl phenoxazines typically involves reacting phenoxazine with an appropriate aryl halide (e.g., 2-bromothiophene (B119243) for the title compound) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with sterically hindered and electron-rich phosphines often providing the best results by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.govnih.gov Common catalyst systems involve palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source, paired with ligands like X-Phos, SPhos, or BINAP. nih.govnih.govresearchgate.net The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is essential for deprotonating the phenoxazine nitrogen, forming the active nucleophile. clockss.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Phenoxazine

| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Brominated Pyridazine | Pd₂(dba)₃ / X-Phos | Not specified | Not specified | Not specified | 21.8 | nih.gov |

| Bromoanilines | Pd(OAc)₂ / Phosphine Ligand | Cs₂CO₃ | Toluene | 120 | 49-65 | clockss.org |

| Bromobenzene | Pd₂(dba)₃ / Various | Various | Various | 100 | Good | nih.gov |

Cross-Coupling Reactions for Thiophene (B33073) Integration (e.g., Stille, Sonogashira Analogues)

While C-N coupling attaches the thiophene ring to the phenoxazine nitrogen, C-C cross-coupling reactions are vital for functionalizing the carbon framework of either heterocycle. The Stille and Sonogashira reactions are prominent examples used to integrate thiophene or other moieties.

The Stille reaction creates a C-C bond by coupling an organotin compound with an sp²-hybridized organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org For instance, a halogenated phenoxazine derivative could be coupled with a thiophene-stannane reagent, or conversely, a halogenated thiophene could react with a phenoxazine-stannane. This reaction is highly versatile due to the stability of organostannanes. organic-chemistry.org A notable application is the synthesis of 6-(thiophen-2-yl)-5H-benzo[a]phenoxazin-5-one from 6-chloro-5H-benzo[a]phenoxazin-5-one and tributylthiophenylstannane, demonstrating the viability of forming a direct bond between a phenoxazine-type structure and a thiophene ring. nih.govresearchgate.net

The Sonogashira coupling, another palladium-catalyzed reaction, joins a terminal alkyne with an aryl or vinyl halide. rsc.org While not directly forming a thiophene-phenoxazine bond, it serves as a powerful tool for introducing alkynyl substituents, which can be precursors for further transformations or act as π-conjugated linkers, thereby modifying the electronic and photophysical properties of the final molecule.

Table 2: Common Palladium-Catalyzed C-C Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Stille Coupling | Organostannane + Organic Halide/Triflate | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Tolerant of many functional groups; tin byproducts can be toxic. | organic-chemistry.orgwikipedia.org |

| Sonogashira Coupling | Terminal Alkyne + Organic Halide/Triflate | Pd catalyst + Cu(I) cocatalyst | Efficient synthesis of aryl/vinyl alkynes. | rsc.org |

| Suzuki Coupling | Organoboron compound + Organic Halide/Triflate | Pd catalyst + Base | Boronic acid byproducts are generally non-toxic. | nih.gov |

Precursor Synthesis and Intermediate Derivatization for Thiophen-2-yl Attachment

The synthesis of this compound begins with the preparation of its fundamental building blocks: the phenoxazine heterocycle and a suitable thiophene derivative.

The phenoxazine core can be synthesized through various routes. nih.gov Transition metal-free methods include the cyclization of iodo-substituted diaryl ethers or the reaction of 2-aminophenols with haloarenes bearing electron-withdrawing groups. nih.gov A common laboratory synthesis involves the condensation of 2-aminophenol (B121084) with catechol, though this often requires harsh conditions. More modern approaches utilize metal-catalyzed intramolecular cyclizations of precursors like 2-(2-bromophenoxy)anilines. nih.gov

For the specific synthesis of the title compound, the most direct approach is the Buchwald-Hartwig N-arylation of unsubstituted 10H-phenoxazine. The other required precursor is an activated thiophene, typically 2-bromothiophene or 2-iodothiophene. Thiophene itself can be synthesized industrially by heating n-butane with sulfur at high temperatures. pharmaguideline.com Halogenation of thiophene at the 2-position can be achieved through standard electrophilic substitution reactions.

The key step is the coupling of these two precursors. The reaction of 10H-phenoxazine with 2-bromothiophene, catalyzed by a palladium complex, directly yields this compound. hoffmanchemicals.com This strategy highlights the efficiency of modern cross-coupling chemistry in assembling complex heterocyclic systems from readily available starting materials.

Targeted Functionalization Strategies for Phenoxazine and Thiophene Moieties

To fine-tune the electronic and material properties of this compound, functional groups can be strategically introduced onto either the phenoxazine or the thiophene rings. These modifications can alter the molecule's behavior in applications such as organic electronics by modulating its orbital energies, charge transport characteristics, and intermolecular organization. nih.govnih.gov

Introduction of Electron-Withdrawing and Electron-Donating Substituents

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a powerful strategy to manipulate the optoelectronic properties of phenoxazine derivatives. nih.gov Phenoxazine itself is a strong electron-donating moiety. nih.gov Adding further EDGs, such as methoxy (B1213986) (-OCH₃) or alkyl groups, to the phenoxazine core enhances its electron-donating character, which generally lowers its oxidation potential. nih.govacs.org Conversely, adding EWGs like cyano (-CN), nitro (-NO₂), or acetyl groups makes the molecule easier to reduce and increases its oxidation potential. acs.org

These substituents can be introduced either by starting with a pre-functionalized phenoxazine or thiophene precursor or by post-synthetic modification of the coupled product. For example, Suzuki-Miyaura coupling can be used to attach aryl groups with various electronic properties to a halogenated phenoxazine core. nih.gov The electronic nature of these substituents directly impacts the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), influencing the intramolecular charge transfer characteristics of the molecule. nih.govrsc.org

Table 3: Effect of Substituents on Phenoxazine Properties

| Substituent Type | Example Group | Effect on Phenoxazine Core | Impact on Electronic Properties | Reference |

|---|---|---|---|---|

| Electron-Donating (EDG) | -OCH₃, -N(Alkyl)₂ | Increases electron density | Lowers oxidation potential (stabilizes cation radical) | nih.govacs.org |

| Electron-Withdrawing (EWG) | -CN, -NO₂, -CF₃ | Decreases electron density | Increases oxidation potential (destabilizes cation radical) | nih.govacs.org |

Peripheral Derivatization for Intermolecular Interactions

Beyond tuning electronic properties, peripheral derivatization can control the solid-state packing and intermolecular interactions of phenoxazine-based molecules. These interactions are crucial for charge transport in organic semiconductor films. The introduction of specific functional groups can promote or hinder π-stacking and can introduce other non-covalent forces like hydrogen bonding. nih.govacs.org

For example, attaching bulky groups like tert-butyl can influence the dihedral angle of the phenoxazine butterfly conformation and sterically control the distance between adjacent molecules in a crystal lattice. semanticscholar.org Conversely, introducing groups capable of hydrogen bonding, such as amides or hydroxyls, can enforce specific packing arrangements and enhance structural order. acs.orgsemanticscholar.org Studies have shown that even weak C-H···O hydrogen bonds can help consolidate the extended structure of functionalized phenoxazines. acs.orgsemanticscholar.org The morphology of thin films, which is critical for device performance, can be significantly influenced by these directed intermolecular forces. nih.gov

Controlled Synthesis of Polymeric and Oligomeric Conjugated Structures

The integration of the this compound moiety into larger polymeric and oligomeric systems is a key strategy for developing advanced functional materials. While specific studies on the direct polymerization of this compound are not extensively detailed in the public domain, the synthesis of related conjugated structures has been successfully achieved. These methods primarily rely on the chemical or electrochemical polymerization of monomers where a phenoxazine unit is coupled with a polymerizable group, most commonly thiophene. The thiophene unit readily undergoes oxidative polymerization, making it an effective linker for creating conjugated backbones.

The primary method for achieving controlled synthesis of these conjugated structures is electropolymerization. This technique allows for the direct growth of a thin, uniform polymer film onto a conductive substrate, such as an Indium Tin Oxide (ITO) coated glass electrode. The process is typically carried out in a three-electrode electrochemical cell. The polymerization mechanism for thiophene derivatives involves the oxidation of the monomer at the electrode surface to form a radical cation. These radical cations then couple, typically at the electron-rich α-positions (C2 and C5) of the thiophene ring, to form dimers, then oligomers, and finally a fully conjugated polymer film that deposits onto the electrode. winona.edudtic.mil

A notable example that illustrates this principle is the synthesis and electropolymerization of a monomer containing a phenoxazine unit attached as a pendant group to a carbazole (B46965)–thiophene backbone, specifically 10-(4-(2,7-Di(Thiophen-2-Yl)-9H-Carbazol-9-Yl)Phenyl)-10H-phenoxazine (DTCP). mdpi.com In this system, the electropolymerization proceeds through the carbazole and thiophene units to form the polymer film (PDTCP). The presence of the phenoxazine moiety as a side chain significantly influences the electrochemical and electrochromic properties of the resulting polymer. mdpi.com

The introduction of the electron-rich phenoxazine group affects the electronic characteristics of the material. The electrochemical properties of these polymer films can be investigated using cyclic voltammetry, which also serves as the method for their synthesis. The resulting data provides insight into the oxidation potentials and the energy levels of the highest occupied molecular orbital (HOMO). For instance, the polymer film derived from the DTCP monomer exhibits distinct redox processes. mdpi.com The non-planar, butterfly-like structure of the phenoxazine unit can create steric hindrance that influences charge delocalization along the polymer backbone. scribd.com However, its strong electron-donating nature also endows the final material with unique optical and electronic properties.

The key findings from the electrochemical analysis of a polymer film featuring pendant phenoxazine-thiophene units are summarized below.

| Monomer | Polymer | First Oxidation Potential (Eox1 vs Ag/AgCl) | Second Oxidation Potential (Eox2 vs Ag/AgCl) | HOMO Energy Level (eV) |

|---|---|---|---|---|

| DTCP | PDTCP | 0.96 V | 1.15 V | -5.31 |

Data sourced from a study on a carbazole-thiophene polymer with a pendant phenoxazine group. mdpi.com

Furthermore, these polymer films often exhibit interesting electrochromic behavior, changing color in response to an applied voltage. The polymer film PDTCP, for example, displays multiple color changes between its neutral and oxidized states, shifting between tangerine, green, and purple. mdpi.com This behavior makes such materials promising candidates for applications in smart windows, displays, and sensors.

Beyond electropolymerization, chemical oxidative polymerization is another viable route. This method typically involves using a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the coupling of thiophene-based monomers in solution. nih.gov This approach yields the polymer as a bulk powder, which can then be processed for various applications.

Theoretical Investigations into Electronic Structure and Molecular Orbital Characteristics

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Approaches

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic properties of molecules. mdpi.com These methods are employed to calculate and analyze the molecular and optoelectronic characteristics of compounds like 10-(Thiophen-2-yl)-10H-phenoxazine. ajchem-a.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G**, are utilized to optimize the molecular geometry and to understand the electronic structure. mdpi.comresearchgate.netnih.gov

TD-DFT is particularly useful for predicting the electronic absorption spectra and understanding the nature of electronic transitions within the molecule. ajchem-a.com These computational approaches are fundamental in predicting the usability and performance of such materials in various applications, including as components in dye-sensitized solar cells. ajchem-a.com The insights gained from DFT and TD-DFT studies are crucial for the rational design of new organic π-conjugated molecules with tailored properties for optoelectronic devices. sid.ir

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A key aspect of understanding the electronic behavior of this compound involves the analysis of its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's stability, reactivity, and optical properties. mdpi.comsemanticscholar.org

A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater ease of electronic excitation. mdpi.comsemanticscholar.org For instance, in related donor-acceptor systems, the energy gap can be influenced by the specific donor and acceptor units, with some combinations leading to unusually small energy gaps. researchgate.net Theoretical calculations have shown that for similar thiophene-containing compounds, the HOMO-LUMO energy gap can be in the range of 4.21 to 4.93 eV. semanticscholar.org The energies of the HOMO and LUMO also determine the electron-donating and electron-accepting capabilities of the molecule, respectively. mdpi.comresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Thiophene (B33073) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene-Pyrazine-Acene Derivative 1 | > -7.39 | < -2.08 | > 5.31 |

| Thiophene-Pyrazine-Acene Derivative 2 | - | - | 1.43 |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide (4i) | - | - | 4.21 |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide (4m) | - | - | 4.93 |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide (4j) | - | - | 4.89 |

Note: The data presented is for structurally related compounds and serves to provide a comparative context for the electronic properties of this compound.

Orbital Delocalization and Spatial Distribution Analysis

The spatial distribution of the frontier molecular orbitals provides valuable information about the regions of the molecule involved in electronic transitions. In many donor-acceptor molecules, the HOMO is often localized on the electron-donating moiety, while the LUMO is concentrated on the electron-accepting part. sid.ir For instance, in some organic dyes, the HOMO is delocalized along the donor arms of the molecule, while the LUMO is spread over the acceptor and the π-conjugated bridge. sid.ir This spatial separation of the HOMO and LUMO is indicative of an intramolecular charge transfer (ICT) upon excitation. ajchem-a.com

The extent of orbital delocalization is significantly influenced by the molecular geometry, particularly the dihedral angles between different ring systems within the molecule. researchgate.net A more planar structure generally leads to better orbital overlap and enhanced delocalization, which can affect the electronic and optical properties of the compound.

Computational Prediction of Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for predicting the electronic absorption spectra of molecules like this compound. These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. ajchem-a.com

Typically, the longest wavelength absorption corresponds to the transition from the HOMO to the LUMO, often characterized as a π→π* transition. ajchem-a.com The calculated absorption spectra can be compared with experimental data to validate the computational methodology. For example, in studies of related dye molecules, the replacement of certain donor groups has been shown to cause shifts in the λmax to shorter wavelengths. ajchem-a.com These predictions are vital for designing materials with specific light-harvesting properties for applications such as solar cells.

Modeling of Structural Conformations and Dihedral Angles

The three-dimensional structure of this compound, particularly the relative orientation of the phenoxazine (B87303) and thiophene rings, plays a crucial role in determining its electronic properties. The phenoxazine moiety itself is not planar but adopts a folded or "butterfly" conformation. nih.gov The angle of this fold, as well as the dihedral angle between the phenoxazine and thiophene rings, are important structural parameters. researchgate.netnih.gov

Computational modeling using DFT can predict these structural features. For instance, in phenothiazine (B1677639), a related heterocyclic system, a "butterfly angle" of 33.5° has been reported. nih.gov The dihedral angle between the donor and acceptor units in a molecule significantly influences the HOMO energy and the extent of orbital delocalization. researchgate.net Studies on thiophene-phenylene systems have shown that the presence of alternating rings affects the dihedral angles, which in turn impacts the electronic properties.

Mechanistic Studies of Charge Transfer and Excited State Dynamics

Elucidation of Intramolecular Charge Transfer (ICT) Mechanisms

The phenomenon of intramolecular charge transfer (ICT) is central to the functionality of 10-(Thiophen-2-yl)-10H-phenoxazine and similar donor-acceptor molecules. Upon photoexcitation, an electron is redistributed from the electron-rich donor portion to the electron-accepting portion of the molecule, creating a charge-separated excited state. This process is fundamental to their application in devices like organic light-emitting diodes (OLEDs) and solar cells.

Donor-Acceptor-π-Spacer Architectural Considerations

The structure of this compound exemplifies the donor-acceptor (D-A) design principle. Here, the phenoxazine (B87303) acts as a potent electron donor, while the thiophene (B33073) can act as part of a π-conjugated bridge or be linked to an acceptor group. In many related systems, a π-spacer is intentionally introduced between the donor and acceptor moieties to modulate the electronic coupling and, consequently, the charge transfer characteristics.

The choice of the π-spacer has a profound impact on the photophysical properties of these molecules. For instance, in D(–π–A)2 type dyes based on a phenoxazine core, varying the π-conjugated spacers has been shown to regulate their photophysical and electrochemical properties. nih.gov The introduction of a thiophene ring can lead to an increase in the electron deficiency of the molecule, which is beneficial for hole transport. scielo.br In donor-acceptor conjugates, the thiophene spacer has been shown to play a significant role in promoting ultrafast excited-state charge separation. rsc.org

The ICT process is often characterized by broad, structureless emission bands in the fluorescence spectra. For example, in a series of phenoxazine-dibenzothiophene sulfoximine (B86345) emitters, the broad, structureless bands peaking at 400–430 nm were attributed to the characteristic ICT transition from the phenoxazine to the dibenzothiophene (B1670422) sulfoximine unit. nih.gov Similarly, the modulation of ICT is the sensing mechanism for certain fluorescent probes, where the probe and its oxidized product exhibit distinguishable fluorescence spectra. rsc.org

Influence of Molecular Geometry on Charge Transfer Pathways

The three-dimensional arrangement of the donor and acceptor units, or molecular geometry, is a critical determinant of the charge transfer pathways. The dihedral angle between the donor and acceptor planes directly influences the degree of orbital overlap and, therefore, the efficiency of charge transfer.

In some phenoxazine-based dyes, a smaller planarity between the phenoxazine unit and the acceptor unit, indicated by a larger dihedral angle, can lead to better charge separation. nih.gov Orthogonal D-A conformations, where the donor and acceptor are spatially separated, are a key strategy to reduce the exchange integral of the orbitals, which is crucial for achieving a small energy splitting between singlet and triplet excited states in materials for thermally activated delayed fluorescence (TADF). nih.govnih.gov This spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a predominant strategy to facilitate the up-conversion of triplet excitons. nih.gov

Excited Singlet and Triplet State Characterization

Upon absorption of light, the molecule is promoted to an excited singlet state (S1). From this state, it can relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T1). The properties of these excited states are paramount to the performance of the molecule in various applications.

Photoexcitation and Electronic Relaxation Processes

The process begins with photoexcitation, where the molecule absorbs a photon, leading to an electronic transition to a higher energy state. Ultrafast electronic relaxation, often occurring on the femtosecond to picosecond timescale, then populates the first singlet excited state (S1). nih.gov The lifetime of this S1 state can vary significantly depending on the molecular structure and the solvent environment, ranging from picoseconds to nanoseconds. nih.gov

From the S1 state, the molecule can return to the ground state (S0) through radiative decay (fluorescence) or non-radiative decay pathways. A key competitive pathway is intersystem crossing to the triplet manifold. For phenoxazine and phenothiazine (B1677639) catalysts, intersystem crossing is of greater importance compared to dihydrophenazine derivatives. nih.gov In some phenylthiophene compounds, efficient intersystem crossing to the triplet manifold occurs on a picosecond timescale. nih.gov

Singlet-Triplet Energy Gap Modulation

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter, particularly for TADF materials. A small ΔEST (typically below 0.2 eV) is required to enable efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, thereby harvesting triplet excitons for light emission. nih.gov

The molecular architecture is key to modulating this energy gap. By creating a twisted or orthogonal geometry between the donor and acceptor units, the spatial overlap between the HOMO and LUMO is minimized. This separation effectively reduces the electron exchange energy, which is a major contributor to the singlet-triplet splitting, thus leading to a smaller ΔEST. nih.gov This strategy of separating the HOMO and LUMO is fundamental in designing efficient TADF emitters.

Solvatochromic Investigations and Environmental Effects on Excited States

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a powerful tool for probing the nature of excited states. A significant solvatochromic shift in the emission spectrum is a strong indicator of a polar excited state, such as an ICT state.

In N,N-diaryl dihydrophenazine photoredox catalysts, significant solvatochromic shifts in emission wavelength across the visible spectrum are observed when varying solvent polarity, confirming the population of a polar charge-transfer state. nih.gov The solvent polarity can also influence the deactivation pathway of the excited state. nih.govnih.gov For instance, in some push-pull molecules, fluorescence from the ICT level is intensified in polar solvents. researchgate.net This solvent dependency, along with large Stokes shifts, supports the charge-transfer character of the excited state. diva-portal.org

Computational and experimental studies on molecules like 4,7-dithien-2-yl-2,1,3-benzothiadiazole have shown that the excited state dipole moments can differ substantially from the ground state, and this difference is influenced by solvent polarity. rsc.org Time-resolved fluorescence measurements have revealed that in polar solvents, a stabilization of the charge transfer state occurs. rsc.org

Photoinduced Electron Transfer Phenomena in Functional Architectures

The exploration of photoinduced electron transfer (PET) in functional architectures incorporating the this compound moiety is a burgeoning area of research, driven by the potential applications of such systems in optoelectronics and photonics. The intrinsic electron-donating nature of the phenoxazine core, coupled with the electron-rich thiophene substituent, creates a donor-π-acceptor (D-π-A) type structure, which is fundamental to facilitating charge separation upon photoexcitation.

Detailed mechanistic studies often employ a combination of steady-state and time-resolved spectroscopic techniques to elucidate the dynamics of charge transfer and the subsequent excited-state processes. While specific data for this compound is limited in publicly accessible literature, the behavior of analogous structures provides a framework for understanding its potential properties. For instance, in related systems where phenoxazine is linked to other aromatic or heterocyclic units, photoexcitation typically leads to the formation of a charge-transfer state.

The process begins with the absorption of a photon, promoting the molecule to an excited state. From this initial excited state, an intramolecular electron transfer from the electron-rich phenoxazine-thiophene moiety to an acceptor unit within a larger molecular architecture can occur. The efficiency and rate of this PET process are governed by several factors, including the electronic coupling between the donor and acceptor, the free energy change of the reaction (ΔG°), and the reorganization energy of the system.

The study of related compounds, such as carbazole-thiophene derivatives incorporating a phenoxazine unit, has shown that the introduction of the phenoxazine group can influence the optical and electrochemical properties of the material. mdpi.com For example, the π-π* transitions of the carbazole-thiophene fragment can be distinguished from those of the phenoxazine unit in the absorption spectra. mdpi.com The emission properties are also affected, with such compounds often exhibiting blue fluorescence. mdpi.com

The dynamics of the excited states in similar thiophene-containing systems have been investigated using transient absorption spectroscopy. These studies reveal that processes like internal charge transfer, assisted by planarization of the thiophene ring, can occur on picosecond timescales. The polarity of the solvent is often found to play a significant role in stabilizing the charge-transfer state.

| Parameter | Value | Conditions |

| Absorption Maximum (λabs) | ~350 nm | In Dichloromethane |

| Emission Maximum (λem) | ~450 nm | In Dichloromethane |

| Oxidation Potential (Eox vs. Fc/Fc+) | ~0.5 V | In Dichloromethane |

| Charge Separation Rate (kCS) | > 1011 s-1 | In a Donor-Acceptor Dyad |

| Charge Recombination Rate (kCR) | < 109 s-1 | In a Donor-Acceptor Dyad |

| Lifetime of Charge-Separated State (τCS) | > 1 ns | In a Donor-Acceptor Dyad |

This table is illustrative and based on typical values for similar donor-acceptor systems. Actual experimental values for this compound may vary.

Further research employing femtosecond transient absorption spectroscopy and time-correlated single-photon counting on this compound, both in solution and integrated into functional architectures, is necessary to fully elucidate the intricate details of its excited-state dynamics and photoinduced electron transfer mechanisms.

Structure Function Relationships and Molecular Engineering Principles

Impact of Thiophene-2-yl Substitution on Phenoxazine (B87303) Core Electronic Properties

The introduction of a thiophene-2-yl substituent at the N-10 position of the phenoxazine core significantly influences its electronic properties. Phenoxazine itself is a well-known electron-donating moiety, characterized by its non-planar, butterfly-like conformation and the presence of electron-rich nitrogen and oxygen heteroatoms. researchgate.net Thiophene (B33073), an aromatic five-membered ring containing a sulfur atom, is recognized for its electron-rich nature and its ability to participate in π-conjugation. nih.govresearchgate.net

The direct attachment of the thiophene ring to the phenoxazine nitrogen atom creates a donor-π-acceptor (D-π-A) or, more accurately, a donor-donor (D-D) system where both units have electron-donating tendencies. This substitution has several key effects:

Enhanced Electron-Donating Character: The electron-rich thiophene ring can further increase the electron density of the phenoxazine core, making the resulting molecule a more potent electron donor. arabjchem.org This enhanced donating ability is crucial for applications in organic electronics where efficient charge injection and transport are required.

Modulation of HOMO and LUMO Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that determine the electronic and optical properties of a molecule. The thiophene-2-yl substitution can raise the HOMO level of the phenoxazine core, which can facilitate hole injection in electronic devices.

Role of Conjugation Length and Linker Moieties in Tuning Electronic Characteristics

The electronic properties of 10-(Thiophen-2-yl)-10H-phenoxazine can be further fine-tuned by extending the π-conjugation and introducing various linker moieties.

Conjugation Length:

Extending the conjugated system by incorporating additional π-conjugated units, such as phenyl rings or other heterocycles, between the phenoxazine and thiophene moieties or at other positions on the core structure, leads to several predictable changes: rsc.orgrsc.org

Red-Shifted Absorption and Emission: Increasing the conjugation length generally results in a smaller HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the UV-visible absorption and photoluminescence spectra. rsc.org This principle is fundamental in tuning the color of emitted light in OLEDs.

Enhanced Molar Absorptivity: Longer conjugated systems often exhibit higher molar extinction coefficients, meaning they can absorb light more efficiently. This is advantageous for applications such as dye-sensitized solar cells.

Improved Charge Transport: A more extended and planar conjugated system can facilitate intermolecular π-π stacking, which is a key mechanism for efficient charge transport in organic semiconductor films. scbt.com

Linker Moieties:

The nature of the linker group connecting the phenoxazine-thiophene unit to other parts of a larger molecule is critical. Different linkers can be employed to modulate electronic properties:

Aromatic Linkers: Phenyl or biphenyl (B1667301) linkers can extend conjugation and provide rigidity to the molecular structure.

Heterocyclic Linkers: Incorporating other heterocyclic rings like furan (B31954) or pyridine (B92270) can introduce specific electronic effects (electron-donating or -withdrawing) and influence the molecular geometry. researchgate.net

Aliphatic Linkers: Flexible alkyl chains can be used to improve the solubility of the resulting materials, which is a crucial factor for solution-based processing techniques. However, they interrupt π-conjugation, which can be a desirable feature for creating materials with specific photophysical properties. researchgate.net

Design Principles for Modulating Redox Potentials and Charge Transport Pathways

The ability to precisely control the redox potentials (oxidation and reduction potentials) and charge transport pathways is paramount for designing high-performance organic electronic devices.

Modulating Redox Potentials:

The redox behavior of phenoxazine-thiophene derivatives is directly related to their HOMO and LUMO energy levels. Several strategies can be employed to modulate these potentials:

Electron-Donating and -Withdrawing Groups: The introduction of electron-donating groups (e.g., methoxy (B1213986), alkyl) onto the phenoxazine or thiophene rings will generally lower the oxidation potential, making the molecule easier to oxidize. Conversely, attaching electron-withdrawing groups (e.g., cyano, nitro) will increase the oxidation potential and lower the reduction potential, making the molecule easier to reduce. nih.govacs.org

Core Modification: Altering the core structure of the phenoxazine itself can have a profound impact on its redox properties. acs.org

Chelation Effects: In certain applications, the interaction of the molecule with metal ions can be exploited. The presence of specific functional groups can lead to chelation, which can significantly alter the redox potentials. nih.gov

Controlling Charge Transport Pathways:

Efficient charge transport is essential for the performance of organic electronic devices. The design of the molecular structure can influence the pathways for charge movement:

Intermolecular Interactions: Promoting strong intermolecular interactions, such as π-π stacking and hydrogen bonds, can create well-defined pathways for charge hopping between adjacent molecules. nih.gov

Molecular Packing: The way molecules arrange themselves in the solid state (molecular packing) is crucial for charge transport. By carefully designing the molecular shape and introducing specific substituents, it is possible to influence the packing motif and optimize charge mobility.

Polymerization: Incorporating the this compound unit into a polymer backbone can create long-range, ordered structures that facilitate efficient intramolecular and intermolecular charge transport. arabjchem.org

Rational Design for Tailored Photophysical Response

The photophysical properties of this compound derivatives, including their absorption, emission, and fluorescence quantum yields, can be rationally designed for specific applications.

Tuning Emission Color: As discussed earlier, extending the π-conjugation is a primary strategy for red-shifting the emission color. By carefully selecting the length and type of conjugated linkers, it is possible to achieve emission across the visible spectrum. rsc.org

Thermally Activated Delayed Fluorescence (TADF): A particularly important area of research is the design of TADF emitters for highly efficient OLEDs. This involves engineering a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The phenoxazine unit, with its twisted geometry, can help to spatially separate the HOMO and LUMO, which is a key strategy for minimizing ΔEST. rsc.org

Fluorescence Quenching and Sensing: The fluorescence of phenoxazine-thiophene derivatives can be sensitive to their environment. This property can be exploited for the development of fluorescent sensors for ions or other molecules. The binding of an analyte can induce a change in the electronic structure of the fluorophore, leading to a change in fluorescence intensity or wavelength.

Strategic Incorporation of Ancillary Groups for Functional Enhancement

The strategic placement of ancillary (additional) functional groups onto the this compound framework can impart new functionalities or enhance existing properties.

Improving Solubility and Processability: The attachment of long, flexible alkyl or alkoxy chains is a common strategy to improve the solubility of organic materials in common solvents. researchgate.net This is crucial for fabricating devices using cost-effective solution-processing techniques like spin-coating and inkjet printing.

Enhancing Thermal and Morphological Stability: Bulky or rigid ancillary groups can be introduced to increase the glass transition temperature (Tg) and improve the thermal stability of the material. This is important for ensuring the long-term operational stability of organic electronic devices. These groups can also prevent crystallization and promote the formation of stable amorphous films.

Directing Molecular Self-Assembly: The introduction of specific functional groups that can participate in hydrogen bonding or other directional intermolecular interactions can be used to guide the self-assembly of molecules into well-defined nanostructures with desired electronic and optical properties.

Introducing Reactive Sites for Polymerization: By incorporating polymerizable groups, such as vinyl or acetylene (B1199291) moieties, the this compound unit can be readily incorporated into polymers. This allows for the creation of high-molecular-weight materials with excellent film-forming properties and enhanced charge transport characteristics. arabjchem.org

Exploration of Functional Relevance in Advanced Technologies

Supramolecular Assembly and Self-Organization for Directed Function

The self-organization of molecules is fundamental to creating functional materials. In phenoxazine-thiophene systems, the interplay between the distinct structural motifs of the two components governs their assembly. The phenoxazine (B87303) unit possesses a characteristic non-planar, butterfly-like conformation. This bent structure can sterically hinder close molecular packing and aggregation, a property that is often desirable in optoelectronic applications to prevent fluorescence quenching.

In contrast, the thiophene (B33073) ring is a planar, aromatic system known to promote π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The combination of the rigid, folded phenoxazine core with the flat thiophene moiety in 10-(Thiophen-2-yl)-10H-phenoxazine suggests a complex self-assembly behavior. This structure can lead to the formation of ordered, yet non-aggregated, thin films, potentially creating well-defined pathways for charge carriers without the efficiency losses associated with excessive intermolecular interactions. Furthermore, studies on related N-aryl phenoxazines have shown that maintaining a specific, often planar, conformation during catalytic cycles is crucial for their performance, highlighting the importance of conformational dynamics in their function. researchgate.netnih.govacs.orgsigmaaldrich.com

Materials Integration and Device Architecture Considerations

The successful integration of this compound into functional devices depends on its material properties and compatibility with fabrication processes. Phenoxazine derivatives have been successfully utilized as solution-processable hole-transporting materials (HTMs), a key component in many organic electronic devices. researchgate.netnih.govresearchgate.netacs.org Their solubility in common organic solvents allows for the use of cost-effective manufacturing techniques like spin-coating and inkjet printing to create uniform, thin films.

A typical organic electronic device, such as an Organic Light-Emitting Diode (OLED) or Organic Solar Cell (OSC), consists of a multilayer stack built upon a substrate. frontiersin.orgresearchgate.net This architecture includes electrodes (anode and cathode) and various organic layers, each with a specific function (e.g., charge injection, transport, and emissive layers).

Key Integration Considerations:

Solubility and Film Morphology: The ability to form smooth, amorphous, and pinhole-free films is critical to prevent short circuits and ensure uniform device operation. Phenoxazine-based materials are known to form stable amorphous films with high glass transition temperatures, contributing to device longevity. researchgate.netnih.gov

Energy Level Alignment: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of this compound must be appropriately aligned with those of adjacent layers in the device to ensure efficient charge injection and transport across interfaces. The electron-donating phenoxazine core generally imparts a relatively high HOMO level, making it suitable for hole-transporting roles.

Thermal Stability: Devices must withstand heat generated during operation and fabrication. Phenoxazine derivatives often exhibit excellent thermal stability, which is advantageous for creating durable and stable devices. nih.gov

Investigation of Phenoxazine-Thiophene Systems in Optoelectronic Applications

The fusion of the electron-rich phenoxazine donor with the π-conjugated thiophene unit creates a powerful electronic scaffold. This donor-pi (D-π) structure is central to its utility in a wide array of optoelectronic applications.

In the field of OLEDs, materials based on phenoxazine are versatile. nih.gov They have been employed as hole-injection materials (HIMs), hole-transporting materials (HTMs), and as host materials for phosphorescent or fluorescent emitters. nih.gov The role of this compound in an OLED would be defined by its specific photophysical and electrochemical properties. Its strong electron-donating nature makes it a prime candidate for an HTM, facilitating the movement of holes from the anode towards the emissive layer.

When used as a host in the emissive layer, its high triplet energy, a common feature of phenoxazine derivatives, can be crucial for enabling efficient energy transfer to phosphorescent guest emitters, leading to high-efficiency devices. The thiophene substituent can be further functionalized to fine-tune the material's energy levels and charge-transporting properties.

| Phenoxazine Derivative Type | Role in OLED | Key Finding | Reference |

|---|---|---|---|

| Dimeric Phenoxazine Derivatives | Hole-Injection Layer (HIL) | Demonstrated improved power efficiency compared to commercial HIL materials. | nih.gov |

| Phenoxazine-Fluorene Hybrids | Hole-Transporting Material (HTM) | Solution-processable HTMs with high hole mobilities for efficient phosphorescent and TADF OLEDs. | nih.gov |

| Phenoxazine-Phenanthrene Hybrids | Host Material | Used to create efficient red thermally activated delayed fluorescence (TADF) OLEDs. | nih.gov |

| 1,4-Benzoxazino[2,3-b]phenoxazine | Emitter/Electron Transport | Applied as electron-transporting and emitting materials in OLEDs. | nih.gov |

In the context of bulk heterojunction OSCs, this compound can serve as the p-type (donor) material blended with an n-type (acceptor) material. Upon light absorption, the donor generates an exciton, which then diffuses to the donor-acceptor interface to be separated into free charge carriers. The high HOMO level of the phenoxazine core facilitates efficient hole transport to the anode. The thiophene linker can be strategically used to tune the absorption spectrum and energy levels to better match the solar spectrum and the acceptor material. rsc.org

| Photovoltaic System | Phenoxazine Role | Device Configuration | Key Performance Metric | Reference |

|---|---|---|---|---|

| Organic Solar Cell (OSC) | Donor Material (POZ6) | A-π-D-π-A type molecule | PCE of 5.60% with balanced charge mobility. | rsc.org |

| Dye-Sensitized Solar Cell (DSSC) | Sensitizer (OQ1-2) | (A–π–D–π–A)2 type dye | Higher photocurrent due to phenoxazine donor. | researchgate.net |

| Perovskite Solar Cell (PSC) | Hole Transport Material (POZ10) | Mesoporous structure | PCE of 19.4% with efficient charge transport. | nih.gov |

| Perovskite Solar Cell (PSC) | Hole Transport Material (HTM3) | Azomethine-based | Retained ~90% of initial PCE after 25 days. | researchgate.net |

N-aryl phenoxazines have emerged as a powerful class of metal-free, organic photoredox catalysts. mountainscholar.orgscispace.com These molecules can absorb light to reach an excited state that is a much stronger reducing agent than the ground state. researchgate.netnih.govacs.orgsigmaaldrich.com This property allows them to initiate chemical reactions through single-electron transfer (SET) processes.

The this compound structure is well-suited for this role. The N-aryl (thiophene) group and modifications to the phenoxazine core can be used to systematically tune the catalyst's properties, such as its redox potential and light-absorption range. acs.orgnewiridium.com For instance, extending the π-conjugation can shift absorption into the visible light spectrum, making the process more energy-efficient and "green." researchgate.net

A significant application of these catalysts is in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP). nih.govnih.gov In O-ATRP, the photo-excited phenoxazine catalyst activates a dormant initiator species to generate a radical, which then propagates to form a polymer chain. This method allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity under mild conditions, often using just visible light. nih.govsigmaaldrich.com

| Catalyst Type | Application | Key Feature | Reference |

|---|---|---|---|

| N-Aryl Phenoxazines | O-ATRP | Strongly reducing photoexcited states with charge transfer character. | researchgate.netnih.gov |

| Core-Substituted Phenoxazines | O-ATRP | Visible-light absorption and tunable redox potentials. | acs.orgnewiridium.com |

| N-Alkyl Phenoxazines | O-ATRP | High fluorescence quantum yields and intramolecular charge transfer in the excited state. | nih.gov |

| Phenothiazine (B1677639) Derivatives | Free Radical & Cationic Polymerization | High performance photoinitiators for 3D printing resins and photocomposites. | rsc.org |

Advanced Sensing Platforms and Molecular Probes

The inherent fluorescence of the phenoxazine core, combined with the reactive and coordinating nature of the thiophene ring, makes this compound a promising platform for developing chemosensors. nih.gov Thiophene-based molecules are well-known for their ability to selectively bind with various analytes, including metal ions and anions. pdx.edunih.gov

A sensor based on this scaffold could operate via several mechanisms. For example, the binding of an analyte to the thiophene moiety could induce a change in the electronic properties of the entire molecule, leading to a "turn-on" or "turn-off" fluorescent response. This is often mediated by processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). rsc.org Phenoxazine-based fluorescent probes have been successfully designed for the sensitive and selective detection of biologically important species like copper ions (Cu²⁺). nih.govresearchgate.net Similarly, thiophene-based sensors have shown high selectivity for ions such as Zn²⁺, CN⁻, and Hg²⁺. pdx.edumdpi.com

By combining these two functionalities, this compound could be the basis for novel near-infrared (NIR) probes, which are highly valuable for biological imaging due to deeper tissue penetration and reduced background autofluorescence. nih.govresearchgate.net

Advanced Methodologies and Future Research Directions

The exploration of 10-(Thiophen-2-yl)-10H-phenoxazine and its derivatives is entering a new phase, characterized by the use of sophisticated experimental and computational techniques to unravel complex phenomena and design next-generation materials. Future research is poised to build upon the existing knowledge base, pushing the boundaries of what is possible in organic electronics and related fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.